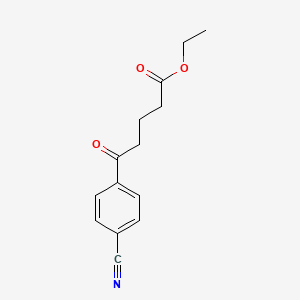

Ethyl-5-(4-cyanophenyl)-5-oxovalerate

Description

Contextualization within Modern Organic Synthesis

In the field of modern organic synthesis, there is a constant demand for versatile building blocks that can be used to construct complex molecular architectures. Ethyl-5-(4-cyanophenyl)-5-oxovalerate fits this role perfectly due to the presence of multiple reactive sites. The ketone and ester groups can undergo a variety of transformations, while the cyanophenyl group can be converted to other functional groups or participate in cyclization reactions. This makes the compound a valuable precursor for the synthesis of nitrogen-containing heterocycles, which are prevalent in many biologically active compounds and pharmaceutical drugs mdpi.comdntb.gov.uanih.govclockss.orgmdpi.com.

Structural Characteristics and Fundamental Reactivity Considerations

The structure of this compound includes a valerate (B167501) chain, which provides flexibility, and a rigid cyanophenyl group. The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 898753-50-9 |

| Molecular Formula | C14H15NO3 |

| Molecular Weight | 245.27 g/mol |

The reactivity of this molecule is governed by its functional groups. The ketone carbonyl group is susceptible to nucleophilic attack, and the adjacent methylene group can be deprotonated to form an enolate. The ester group can undergo hydrolysis or transesterification. The nitrile group on the aromatic ring is relatively unreactive but can be hydrolyzed to a carboxylic acid or reduced to an amine under specific conditions.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-(4-cyanophenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-2-18-14(17)5-3-4-13(16)12-8-6-11(10-15)7-9-12/h6-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORHUHARWTUEFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645636 | |

| Record name | Ethyl 5-(4-cyanophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898753-50-9 | |

| Record name | Ethyl 4-cyano-δ-oxobenzenepentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898753-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(4-cyanophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 5 4 Cyanophenyl 5 Oxovalerate

Classical and Contemporary Synthetic Routes

Traditional and modern synthetic strategies provide a foundation for the synthesis of Ethyl-5-(4-cyanophenyl)-5-oxovalerate, primarily through the formation of its ester and ketone functionalities.

Esterification Pathways and Their Variants

Esterification is a key step in synthesizing the target molecule, typically involving the reaction of the parent carboxylic acid, 5-(4-cyanophenyl)-5-oxopentanoic acid, with ethanol.

Fischer-Speier Esterification: This classical method involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible and relies on using excess alcohol or removing water to drive the equilibrium towards the formation of the ethyl ester.

Coupling Reagent-Mediated Esterification: Modern variants utilize coupling reagents to facilitate ester formation under milder conditions, which is particularly useful for sensitive substrates. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) activate the carboxylic acid, allowing for efficient reaction with ethanol. organic-chemistry.org These methods often proceed at room temperature and provide high yields. nih.gov Another approach involves converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with ethanol.

| Method | Reagents | Conditions | Advantages |

| Fischer-Speier | 5-(4-cyanophenyl)-5-oxopentanoic acid, Ethanol, H₂SO₄ (cat.) | Reflux | Inexpensive reagents |

| DCC Coupling | 5-(4-cyanophenyl)-5-oxopentanoic acid, Ethanol, DCC, DMAP (cat.) | Room Temperature | Mild conditions, high yield |

| Acyl Chloride | 5-(4-cyanophenyl)-5-oxopentanoyl chloride, Ethanol, Pyridine | 0 °C to Room Temp | High reactivity |

Strategic Application of Condensation Reactions

Condensation reactions, particularly Friedel-Crafts acylation, are a primary method for forming the aryl ketone bond in the target molecule.

Friedel-Crafts Acylation: This reaction involves the electrophilic substitution of an aromatic ring with an acyl group. For the synthesis of this compound, two main pathways are plausible:

Acylation of Benzonitrile: Benzonitrile can be acylated with ethyl 5-chloro-5-oxopentanoate (the monoester mono-acyl chloride of glutaric acid) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The cyano group is a deactivating, meta-directing group, which makes this route challenging and may lead to the 3-substituted isomer rather than the desired 4-substituted product.

Acylation with 4-Cyanobenzoyl Chloride: A more direct approach involves the acylation of a suitable five-carbon nucleophile with 4-cyanobenzoyl chloride. This often requires more complex starting materials or multi-step sequences.

A variation of this strategy involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene reagents, which can lead to substituted nicotinates through a series of condensation and cyclization steps. mdpi.com While not a direct route to the target compound, it demonstrates the utility of condensation reactions in building complex molecules with aryl and carbonyl functionalities. mdpi.com

Incorporating Grignard and Henry Nitroaldol Reactions in Synthesis

Grignard Reactions: Organometallic reagents provide a powerful tool for carbon-carbon bond formation. A viable synthetic route using a Grignard reagent could involve the reaction of 4-cyanophenylmagnesium bromide with a suitable electrophile derived from glutaric acid. For instance, reacting the Grignard reagent with ethyl 5-chloro-5-oxopentanoate would directly form the carbon skeleton and the ketone functionality. Careful control of reaction conditions, such as low temperatures, is often necessary to prevent side reactions, like addition to the ester group. acs.org

Henry (Nitroaldol) Reaction: The Henry reaction is a base-catalyzed C-C bond-forming reaction between a nitroalkane and a carbonyl compound (aldehyde or ketone). organic-chemistry.org Its application in the synthesis of this compound is not direct but could be part of a multi-step pathway to construct a precursor. For example, a nitroaldol reaction could be used to build a portion of the carbon chain, with the resulting nitro alcohol being further transformed into the required keto-ester functionality through subsequent oxidation and reduction steps. researchgate.netresearchgate.net The reaction is valuable for creating complex structures and can be performed enantioselectively using organocatalysts. researchgate.net

Development of Catalyst-Assisted Synthetic Approaches

Catalysis offers efficient and selective methods for synthesizing complex molecules like this compound, often under milder conditions than classical methods.

Exploration of Transition Metal Catalysis (e.g., Copper-catalyzed reactions if relevant)

Transition metals are widely used to catalyze the formation of C-C and C-heteroatom bonds.

Palladium-Catalyzed Reactions: Palladium complexes can catalyze a variety of transformations on β-keto esters, such as allylic alkylations and aldol condensations, which could be adapted to build precursors to the target molecule. nih.gov

Platinum-Catalyzed C-H Acylation: A direct approach to forming γ-keto esters involves the platinum-catalyzed C-H functionalization of an aromatic ring. acs.org In a hypothetical route, benzonitrile could be directly acylated with a succinic acid derivative using a platinum catalyst, potentially offering higher regioselectivity than traditional Friedel-Crafts reactions. acs.org

Gold-Catalyzed Hydration: Gold catalysts can efficiently promote the hydration of alkynes. A synthesis could be designed where a 3-alkynoate is hydrated to the corresponding γ-keto ester in a single, atom-economical step. organic-chemistry.org

Copper-Catalyzed Reactions: Copper catalysts are relevant for several transformations. For instance, copper(II) triflate has been shown to effectively catalyze the synthesis of γ-alkoxy-α-keto esters. researchgate.net In the context of the target molecule, a Rosenmund–von Braun reaction using cuprous cyanide is a standard method to introduce the cyano group onto an aryl halide precursor, such as an ethyl-5-(4-bromophenyl)-5-oxovalerate intermediate. google.com

| Catalyst System | Reaction Type | Substrates | Product Type |

| PtCl₂(cod) | C-H Acylation | 2-Aryloxypyridine, Ethyl succinyl chloride | γ-Keto ester |

| NaAuCl₄·2H₂O | Alkyne Hydration | 3-Alkynoate | γ-Keto ester organic-chemistry.org |

| Cu(OTf)₂ | Acetal Addition | (Trimethylsilyloxy)acrylic ester, Acetal | γ-Alkoxy-α-keto ester researchgate.net |

| CuCN | Cyanation | Aryl Halide | Aryl Nitrile google.com |

Organocatalytic and Biocatalytic Strategies

Organocatalysis: This field uses small organic molecules to catalyze reactions, often with high enantioselectivity. β-keto esters are versatile building blocks in organocatalyzed transformations. nih.govacs.org While a direct organocatalytic synthesis of this compound is not established, precursors could be synthesized using organocatalytic Michael additions or aldol reactions to construct the carbon backbone. For example, a cinchona-derived organocatalyst can be used for the asymmetric peroxidation of γ,δ-unsaturated β-keto esters, which can then be reduced to chiral δ-hydroxy-β-keto esters. nih.gov

Biocatalysis: Enzymes offer highly selective and environmentally friendly catalytic alternatives. In the synthesis of the target compound, biocatalysis is most relevant for the esterification step. Lipases are commonly used to catalyze the esterification of carboxylic acids with alcohols under mild conditions, often with high selectivity and avoiding the need for harsh acid catalysts or coupling reagents. This approach is a key component of green chemistry principles applied to organic synthesis. dntb.gov.ua

Advancements in Green Chemistry Principles for Synthesis

The synthesis of this compound, a ketone ester, traditionally relies on methods like the Friedel-Crafts acylation. However, these conventional routes often involve the use of stoichiometric amounts of Lewis acid catalysts and volatile organic solvents, leading to significant waste generation and environmental concerns. organic-chemistry.org In response, the principles of green chemistry are being applied to develop cleaner and more sustainable alternatives. pkusz.edu.cn

One notable solvent-free approach involves fusing reactants at elevated temperatures. For example, the synthesis of a related compound, ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, was achieved by fusing the reactants at 120 °C without a solvent. mdpi.com Mechanochemical methods, which use mechanical force to induce chemical reactions, also present a viable solvent-free alternative. nih.gov

Atom economy, a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product, is another cornerstone of green chemistry. chemistryviews.orgnih.govscranton.edursc.org Addition and rearrangement reactions are inherently 100% atom-economical. scranton.edu However, substitution and elimination reactions, which are common in organic synthesis, often have poor atom economy due to the formation of byproducts. scranton.edu The ideal synthesis of this compound would proceed via a pathway that maximizes the incorporation of all starting material atoms into the final product structure, thereby minimizing waste. While specific atom economy calculations for the synthesis of this compound are not detailed in the available literature, the principles of green chemistry encourage the selection of synthetic routes that favor addition and cycloaddition reactions over less efficient transformations. nih.gov

Table 1: Comparison of Atom Economy in Different Reaction Types

| Reaction Type | General Atom Economy | Byproduct Formation |

| Addition | High (often 100%) | Minimal to none |

| Rearrangement | High (often 100%) | Minimal to none |

| Substitution | Moderate to Low | Stoichiometric byproducts |

| Elimination | Moderate to Low | Stoichiometric byproducts |

This table illustrates the general atom economy of common reaction types, highlighting the efficiency of addition and rearrangement reactions favored in green chemistry.

Flow chemistry, or continuous processing, has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients and other fine chemicals, offering significant advantages over traditional batch processing. mdpi.comd-nb.inforesearchgate.netnih.gov These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward automation and scale-up. mdpi.comd-nb.info

While specific applications of flow chemistry for the synthesis of this compound have not been documented in the provided search results, the successful application of this technology to related processes, such as the synthesis of ibuprofen and other aromatic ketones, demonstrates its potential. mdpi.com For instance, a three-step flow synthesis of ibuprofen has been developed, showcasing the ability to couple multiple reaction steps without the need for intermediate isolation and purification. mdpi.com

The implementation of flow chemistry in the synthesis of this compound could involve a continuous Friedel-Crafts acylation step. This would allow for precise control of reaction temperature and time, potentially minimizing the formation of byproducts and improving yield. The use of packed-bed reactors with immobilized catalysts could further enhance the sustainability of the process by enabling catalyst recycling. d-nb.info

Table 2: Potential Advantages of Flow Chemistry for this compound Synthesis

| Parameter | Batch Processing | Flow Chemistry |

| Safety | Potential for thermal runaway, handling of large quantities of hazardous reagents. | Smaller reaction volumes, better heat dissipation, safer handling of reactive intermediates. |

| Process Control | Difficult to maintain uniform temperature and mixing. | Precise control over temperature, pressure, and residence time. |

| Efficiency | Downtime between batches, potential for lower yields. | Continuous operation, potential for higher yields and throughput. |

| Scalability | Often requires significant process redevelopment. | More straightforward scale-up by running the system for longer or using parallel reactors. |

This table outlines the potential benefits of employing flow chemistry for the synthesis of this compound compared to traditional batch methods.

Optimization of Reaction Parameters and Scale-Up Considerations

Optimizing reaction parameters is crucial for developing an efficient, cost-effective, and scalable synthesis. For the synthesis of this compound, likely through a Friedel-Crafts acylation, key parameters to optimize include the choice of catalyst, solvent, temperature, and reaction time.

The use of heterogeneous catalysts is a key aspect of green chemistry as they can be easily separated from the reaction mixture and potentially reused, reducing waste and cost. nih.govnih.gov For Friedel-Crafts acylations, solid acid catalysts such as zeolites, clays, and ion-exchange resins are being explored as greener alternatives to traditional Lewis acids like aluminum chloride. nih.gov The optimization process would involve screening various catalysts to identify the one that provides the highest yield and selectivity under the mildest possible conditions. nih.govnih.gov

Response Surface Methodology (RSM) is a powerful statistical tool that can be employed to efficiently optimize reaction conditions by simultaneously varying multiple parameters and analyzing their effects on the reaction outcome. nih.govnih.govdoaj.org This methodology has been successfully applied to optimize the Friedel-Crafts acylation of phenols. nih.govnih.gov

Scaling up a chemical process from the laboratory to an industrial scale presents numerous challenges, including ensuring consistent product quality, managing heat transfer, and maintaining safety. ed.ac.uk Continuous flow processing can significantly simplify scale-up, as production can be increased by extending the operation time or by numbering up—running multiple reactors in parallel. mdpi.comd-nb.info For a batch process, careful consideration must be given to the reactor design to ensure efficient mixing and heat removal, especially for exothermic reactions like Friedel-Crafts acylation. ed.ac.uk

Table 3: Key Parameters for Optimization and Scale-Up of this compound Synthesis

| Parameter | Optimization Goal | Scale-Up Consideration |

| Catalyst | High activity, selectivity, and reusability. | Catalyst cost, lifetime, and ease of separation. |

| Solvent | Use of green solvents or solvent-free conditions. | Solvent recovery and recycling infrastructure. |

| Temperature | Lowest possible temperature for optimal yield and selectivity. | Efficient heat transfer and temperature control in larger reactors. |

| Reaction Time | Shortest time to achieve high conversion. | Throughput and reactor occupancy. |

| Reactant Ratio | Stoichiometric or near-stoichiometric ratios to maximize atom economy. | Cost of raw materials and impact on downstream purification. |

This table highlights the critical parameters that need to be optimized for an efficient synthesis of this compound and the associated considerations for scaling up the process.

Chemical Transformations and Mechanistic Investigations of Ethyl 5 4 Cyanophenyl 5 Oxovalerate

Reactivity of the Keto-Ester Functional Group

The keto-ester functionality is a cornerstone of the molecule's reactivity, with the electrophilic ketone carbonyl and the adjacent ester group participating in numerous transformations.

Nucleophilic Addition Reactions to the Carbonyl

The ketone carbonyl group in Ethyl-5-(4-cyanophenyl)-5-oxovalerate is susceptible to attack by various nucleophiles. This reactivity is central to forming new carbon-carbon and carbon-heteroatom bonds at the C-5 position.

One prominent example of such a reaction is the cyanohydrin formation, which involves the nucleophilic addition of a cyanide anion to the carbonyl carbon. wikipedia.orgyoutube.com This reaction typically proceeds under basic or neutral conditions and is reversible. wikipedia.org The cyanide source can be reagents like potassium cyanide (KCN), sodium cyanide (NaCN), or trimethylsilyl cyanide (TMSCN). wikipedia.org The reaction creates a new stereocenter, and asymmetric synthesis can be achieved using chiral catalysts. wikipedia.org The resulting cyanohydrins are valuable synthetic intermediates, as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine. youtube.com

Beyond cyanide, the carbonyl group can react with a range of other nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), add to the carbonyl to form tertiary alcohols. The reaction with hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) leads to the reduction of the ketone to a secondary alcohol.

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Cyanide | KCN, HCN | Cyanohydrin |

| Hydride | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Organometallic | CH₃MgBr (Grignard) | Tertiary Alcohol |

| Ylide | Wittig Reagent (Ph₃P=CH₂) | Alkene |

Selective Reduction Chemistry (e.g., Catalytic Hydrogenation, Clemmensen Reduction)

The selective reduction of the ketone functionality in the presence of the ester and nitrile groups is a key transformation. Different reduction methods can yield either the corresponding secondary alcohol or the fully reduced methylene group.

Catalytic Hydrogenation typically reduces the ketone to a secondary alcohol. This process involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium, platinum, or nickel. Under controlled conditions, the ketone can be reduced selectively while leaving the aromatic nitrile and ester groups intact. However, more forcing conditions can also lead to the reduction of the nitrile group. studymind.co.uk Non-noble metal catalysts, such as those based on cobalt, have also been shown to be effective for the hydrogenation of C=O bonds. acs.org

Clemmensen Reduction is a classic method for the deoxygenation of ketones to alkanes. organic-chemistry.orgnih.gov This reaction is carried out using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl). organic-chemistry.orgnih.gov It is particularly effective for reducing aryl-alkyl ketones. organic-chemistry.orgnih.gov Applying these conditions to this compound would be expected to reduce the C-5 keto group to a methylene (CH₂) group, yielding Ethyl-5-(4-cyanophenyl)pentanoate. However, a significant consideration is the strongly acidic conditions, which could potentially hydrolyze the ester and nitrile functionalities. organic-chemistry.org Modified Clemmensen conditions using activated zinc dust in anhydrous solutions are known to be milder and more selective. organic-chemistry.org

| Method | Reagents | Product | Notes |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Ethyl 5-(4-cyanophenyl)-5-hydroxypentanoate | Reduces ketone to a secondary alcohol. |

| Clemmensen Reduction | Zn(Hg), conc. HCl | Ethyl 5-(4-cyanophenyl)pentanoate | Reduces ketone to a methylene group. Harsh acidic conditions may cause side reactions. organic-chemistry.org |

| Wolff-Kishner Reduction | H₂NNH₂, KOH | Ethyl 5-(4-cyanophenyl)pentanoate | Alternative to Clemmensen under basic conditions. |

Cyclization and Annulation Reactions Initiated by the Keto-Ester Moiety

The keto-ester moiety can serve as a handle for constructing new ring systems through intramolecular cyclization reactions. These reactions are typically initiated by forming an enolate at the carbon alpha to either the ketone or the ester, which then acts as an internal nucleophile. For this compound, the most reactive protons are at the C-4 position, between the two carbonyl groups.

Under basic conditions, deprotonation at C-4 would generate an enolate that could potentially attack the nitrile group or the aromatic ring, although the latter is less likely. More commonly, the keto-ester can be a precursor for synthesizing heterocyclic compounds. For instance, β-keto esters are well-known precursors for synthesizing pyrazolones through condensation with hydrazine and its derivatives. google.com Similarly, reactions with other binucleophiles could lead to the formation of various five- or six-membered heterocyclic rings.

Transformations Involving the Nitrile Functional Group

The cyano moiety on the aromatic ring is a versatile functional group that can be converted into several other important groups, significantly expanding the synthetic utility of the parent molecule.

Derivatization Pathways of the Cyano Moiety

The carbon-nitrogen triple bond of the nitrile can undergo hydrolysis, reduction, or cycloaddition reactions.

Hydrolysis: The hydrolysis of aromatic nitriles can be controlled to yield either an amide or a carboxylic acid. libretexts.orgchemistrysteps.com

Partial Hydrolysis to Amide: Under carefully controlled mild acidic or basic conditions, the nitrile can be partially hydrolyzed to the corresponding primary amide, 4-(5-ethoxy-5-oxopentanoyl)benzamide. commonorganicchemistry.comchemistrysteps.com Using potassium hydroxide in tert-butyl alcohol is one reported method for this transformation. acs.org

Complete Hydrolysis to Carboxylic Acid: More vigorous heating with strong aqueous acid (e.g., HCl) or base (e.g., NaOH) leads to complete hydrolysis, first to the amide and then to the carboxylic acid, yielding 4-(5-ethoxy-5-oxopentanoyl)benzoic acid. libretexts.orgchemguide.co.ukcommonorganicchemistry.com

Reduction to Amine: The nitrile group can be reduced to a primary amine (aminomethyl group).

Catalytic Hydrogenation: This can be achieved by reacting with hydrogen gas over a metal catalyst like nickel or platinum, often requiring high pressures and temperatures. studymind.co.uk

Chemical Reduction: Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) readily reduce nitriles to primary amines. libretexts.org Other reagents like diisopropylaminoborane have also been shown to be effective for reducing aromatic nitriles. organic-chemistry.orgnih.govorganic-chemistry.org This transformation would yield Ethyl 5-(4-(aminomethyl)phenyl)-5-oxovalerate.

Cycloaddition Reactions: Aromatic nitriles can act as dipolarophiles in 1,3-dipolar cycloaddition reactions. For example, reaction with nitrile imines (generated from tetrazoles) can regioselectively produce 1,2,4-triazole derivatives. oup.com Similarly, reaction with nitrile oxides can yield isoxazolines. mdpi.commdpi.com These reactions provide a powerful route to complex heterocyclic structures. rsc.org

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Partial Hydrolysis | KOH, t-BuOH or mild H⁺/H₂O acs.org | Amide (-CONH₂) |

| Complete Hydrolysis | H₃O⁺, heat or NaOH, H₂O, heat commonorganicchemistry.com | Carboxylic Acid (-COOH) |

| Reduction | 1. LiAlH₄, 2. H₂O or H₂/Ni studymind.co.uklibretexts.org | Primary Amine (-CH₂NH₂) |

| [3+2] Cycloaddition | Nitrile Imines or Nitrile Oxides oup.commdpi.com | Triazole or Isoxazoline ring |

Reactivity of the Cyanophenyl Aromatic Ring

The reactivity of the benzene ring is strongly influenced by its substituents. The cyanophenyl group in this compound contains two substituents: the keto-valerate chain and the cyano group. Both are electron-withdrawing groups, which deactivates the ring towards electrophilic aromatic substitution.

The cyano group is a powerful deactivating group due to both inductive effects and its ability to withdraw electron density through resonance. libretexts.org Consequently, the aromatic ring is significantly less nucleophilic than benzene itself, making electrophilic aromatic substitution (SEAr) reactions more difficult and requiring harsh conditions. wikipedia.orgmasterorganicchemistry.com When substitution does occur, the electron-withdrawing nature of the existing substituents directs incoming electrophiles to the meta position relative to both groups.

Conversely, the presence of a strong electron-withdrawing group like a cyano moiety activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orgchemistrysteps.com This type of reaction requires a good leaving group (such as a halide) to be present on the ring, typically in the ortho or para position to the activating group. libretexts.orglibretexts.org While the parent molecule lacks a suitable leaving group, this latent reactivity could be exploited if such a group were introduced.

| Reaction Type | Typical Reagents | Reactivity | Predicted Outcome |

|---|---|---|---|

| Electrophilic Nitration | HNO₃, H₂SO₄ | Deactivated | Substitution at the meta-position (relative to existing groups) under forcing conditions. |

| Electrophilic Halogenation | Br₂, FeBr₃ | Deactivated | Substitution at the meta-position under forcing conditions. |

| Friedel-Crafts Alkylation/Acylation | R-Cl, AlCl₃ | Strongly Deactivated | Reaction is generally unsuccessful on rings with strong deactivating groups. |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., NaOMe) | Activated | Would require the presence of a leaving group (e.g., F, Cl) ortho or para to the cyano group. |

Exploration of Electrophilic and Nucleophilic Aromatic Substitutions

Electrophilic Aromatic Substitution

The benzene ring in this compound is substituted with two electron-withdrawing groups: the cyano group (-CN) and the 5-oxovalerate group, which contains a carbonyl functionality. Both of these groups deactivate the aromatic ring towards electrophilic attack by withdrawing electron density, making it less nucleophilic. youtube.comscience.gov This deactivation means that more forcing reaction conditions (e.g., higher temperatures, stronger catalysts) are generally required for electrophilic aromatic substitution compared to benzene.

The directing effect of these substituents must also be considered. The cyano group and the carbonyl group are both meta-directing for electrophilic aromatic substitution. youtube.comyoutube.com This is due to the placement of partial positive charges on the ortho and para positions through resonance, which destabilizes the cationic intermediate (the sigma complex) formed during electrophilic attack at these positions. Consequently, incoming electrophiles will preferentially attack the meta positions relative to both the cyano and the keto-substituted carbon.

Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com For this compound, these reactions would be expected to yield the meta-substituted product. For example, nitration with a mixture of nitric acid and sulfuric acid would be predicted to yield Ethyl-5-(4-cyano-3-nitrophenyl)-5-oxovalerate.

Nucleophilic Aromatic Substitution

In contrast to electrophilic substitution, the presence of strong electron-withdrawing groups like the cyano and carbonyl groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr). fishersci.co.uklibretexts.org These groups stabilize the negatively charged intermediate (the Meisenheimer complex) that is formed when a nucleophile attacks the ring. libretexts.org

For an SNAr reaction to occur, a suitable leaving group, typically a halide, must be present on the aromatic ring. This compound itself does not possess a leaving group on the aromatic ring and would therefore be unreactive towards nucleophilic aromatic substitution. However, if a derivative, such as Ethyl-5-(2-chloro-4-cyanophenyl)-5-oxovalerate, were used, the electron-withdrawing cyano and keto groups would facilitate the displacement of the chloride by a nucleophile. The activating groups are ortho, para directors in nucleophilic aromatic substitution, meaning they are most effective at stabilizing the Meisenheimer complex when the nucleophilic attack occurs at the positions ortho or para to them. libretexts.org

Aromatic Ring Cleavage Reactions

Aromatic ring cleavage is a less common transformation for simple benzene derivatives and typically requires harsh reaction conditions, such as strong oxidation. nih.gov The stability of the aromatic ring makes its cleavage energetically unfavorable. For aromatic ketones, oxidative cleavage can occur under specific conditions, often involving radical intermediates.

In the context of environmental chemistry, radical oxidation of aromatic compounds can lead to ring cleavage. nih.gov For substituted aromatic compounds, electron-withdrawing substituents generally decrease the rate constant for reactions with radicals like the sulfate radical (SO4•−). nih.gov While specific studies on the aromatic ring cleavage of this compound are not available, it can be postulated that under strong oxidative conditions (e.g., treatment with potent oxidizing agents like ozone or permanganate under forcing conditions), the aromatic ring could undergo cleavage. The expected products would be complex mixtures of aliphatic dicarboxylic acids and other smaller molecules resulting from the breakdown of the benzene ring.

Elucidation of Reaction Mechanisms and Intermediates

Detailed mechanistic studies, including kinetic and thermodynamic analyses and the investigation of transition states, provide a deeper understanding of the chemical transformations of a molecule. While specific experimental data for this compound are not present in the surveyed literature, the expected mechanistic pathways for its reactions can be inferred from studies on analogous compounds.

Kinetic and Thermodynamic Studies of Transformations

Kinetic Studies

Kinetic studies measure the rate of a chemical reaction and provide insights into the reaction mechanism. For the potential electrophilic aromatic substitution of this compound, kinetic studies would be expected to show a significantly lower reaction rate compared to benzene or activated benzene derivatives. The rate law would likely be dependent on the concentrations of both the aromatic substrate and the electrophile.

For nucleophilic aromatic substitution on a halogenated derivative of this compound, the reaction rate would be enhanced by the presence of the electron-withdrawing groups. Kinetic studies on similar systems have shown that the rate of SNAr reactions is highly dependent on the nature of the nucleophile, the leaving group, and the solvent. rsc.org

Thermodynamic Studies

For the chemical transformations of this compound, thermodynamic calculations could predict the feasibility of a given reaction. For instance, the hydrogenation of the cyano group or the carbonyl group would be expected to be thermodynamically favorable (exothermic).

Due to the lack of specific experimental data, a data table for the kinetic and thermodynamic parameters of this compound transformations cannot be provided.

Investigation of Transition States

The transition state is a high-energy, transient species that exists at the peak of the energy profile of a reaction, representing the barrier that must be overcome for reactants to be converted into products. The structure and energy of the transition state can be investigated computationally using methods like Density Functional Theory (DFT). github.iolibretexts.org

For an electrophilic aromatic substitution reaction on this compound, computational modeling could be used to determine the structures and relative energies of the transition states for attack at the ortho, meta, and para positions. Such calculations would be expected to confirm that the transition state leading to the meta product is the lowest in energy, consistent with the directing effects of the cyano and carbonyl groups.

Similarly, for a hypothetical nucleophilic aromatic substitution on a halogenated derivative, computational studies could model the transition state of the addition-elimination mechanism. These studies could help to elucidate whether the mechanism is stepwise, with a distinct Meisenheimer intermediate, or concerted. nih.gov

As no specific computational studies on the transition states of reactions involving this compound were found, a data table of transition state energies cannot be compiled.

Based on a comprehensive review of available scientific literature, there is no specific information detailing the use of This compound as a direct synthetic precursor for the synthesis of the heterocyclic compounds outlined in the requested article structure. Extensive searches for established and documented synthetic routes starting from this particular compound to produce pyrrole, pyrazole, pyrimidine, oxazole, thiazole, triazole, or indole derivatives did not yield any specific research findings or methodologies.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline and focuses solely on the chemical transformations of this compound into these diverse heterocyclic systems.

While general synthetic methods exist for these classes of compounds, often utilizing other types of γ-ketoesters or related 1,4-dicarbonyl structures, no literature specifically mentions or exemplifies the reactions with this compound. To ensure scientific accuracy and adherence to the strict constraints of the request, which prohibits introducing information outside the explicit scope, the article cannot be generated as specified.

Utilization in the Construction of Complex Organic Molecules

The unique combination of functional groups in this compound makes it a powerful tool for synthetic chemists. The presence of both an electrophilic ketone and an ester, along with the nucleophilic potential of the cyanophenyl ring under certain conditions, allows for a wide range of chemical transformations. This versatility is particularly valuable in the synthesis of intricate molecular frameworks that are often found in biologically active compounds and advanced materials.

Polyketides and non-ribosomal peptides are two major classes of natural products with a broad spectrum of biological activities, including antibiotic, antifungal, and anticancer properties. The biosynthesis of polyketides involves the sequential condensation of small carboxylic acid units, a process that generates β-keto ester intermediates. nih.gov Similarly, non-ribosomal peptide synthetases (NRPSs) assemble peptides from a wide variety of amino acid and other building blocks, often incorporating unusual structural motifs. uzh.chnih.gov

The β-ketoester functionality within this compound makes it a potential synthetic equivalent to the intermediates found in polyketide biosynthesis. nih.gov While direct enzymatic incorporation into a biosynthetic pathway is not the intended application, its chemical reactivity can be harnessed in synthetic routes to mimic the chain elongation and functionalization steps that occur in nature. For instance, the ketone can be selectively reduced or serve as a handle for introducing further molecular complexity, while the ester can be hydrolyzed to the corresponding carboxylic acid for subsequent coupling reactions.

The cyanophenyl group adds another layer of synthetic utility, as the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to various heterocyclic systems. This allows for the introduction of aromatic and potentially chelating moieties into the final molecule, which can be crucial for biological activity. The ability to generate diverse structural analogues of polyketides and non-ribosomal peptides is of significant interest in drug discovery, as it allows for the exploration of structure-activity relationships and the development of new therapeutic agents.

Table 1: Potential Synthetic Transformations of this compound for Analogue Synthesis

| Functional Group | Potential Transformation | Resulting Moiety | Relevance to Analogue Synthesis |

| Ketone | Reduction | Secondary Alcohol | Introduction of a chiral center |

| Ketone | Grignard/Wittig Reaction | Tertiary Alcohol/Alkene | Carbon skeleton elaboration |

| Ester | Hydrolysis | Carboxylic Acid | Amide bond formation (peptide analogues) |

| Ester | Reduction | Primary Alcohol | Further functionalization |

| Nitrile | Hydrolysis | Carboxylic Acid | Alternative site for amide coupling |

| Nitrile | Reduction | Amine | Introduction of a basic center |

| Nitrile | Cyclization Reactions | Heterocycles (e.g., tetrazoles) | Bioisosteric replacement |

Chirality is a fundamental aspect of molecular recognition in biological systems, and the synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. The ketone group in this compound provides a prochiral center that can be stereoselectively reduced to a chiral alcohol. This transformation can be achieved using a variety of chiral reducing agents or catalytic asymmetric hydrogenation methods, leading to the formation of enantiopure intermediates.

These chiral building blocks can then be elaborated into more complex chiral scaffolds. For example, the resulting chiral alcohol can direct the stereochemistry of subsequent reactions or be used in cyclization reactions to form chiral heterocyclic systems. The synthesis of chiral thiazolo[3,2-a]pyrimidine derivatives from a structurally related bromo-substituted analogue highlights the potential of such precursors in creating complex, stereochemically defined molecules.

The development of methods for the synthesis of chiral cyanohydrins further underscores the potential utility of the cyanophenyl group in asymmetric synthesis. diva-portal.org The ability to generate multiple stereocenters in a controlled manner is crucial for the synthesis of complex natural products and their analogues, as well as for the development of new chiral ligands and catalysts.

Contributions to Materials Science Research

The unique electronic and structural features of the cyanophenyl group make this compound a promising candidate for applications in materials science. The nitrile group is a strong electron-withdrawing group, which can influence the electronic properties of molecules and materials in which it is incorporated. This property is particularly relevant in the design of materials for optoelectronic applications.

The cyanophenyl group can act as a ligand for transition metals, with the nitrogen atom of the nitrile coordinating to the metal center. This coordination can be utilized in the design of novel catalytic systems. For instance, porphyrin-based metal-organic coordination networks have been constructed using cyanophenyl-functionalized porphyrins, demonstrating the ability of the cyanophenyl group to direct the self-assembly of complex supramolecular structures. nih.govacs.org

By modifying the valerate (B167501) chain of this compound, it is possible to synthesize multidentate ligands that can chelate to metal ions. The resulting metal complexes could find applications in homogeneous catalysis, for example, in oxidation, reduction, or carbon-carbon bond-forming reactions. The electronic properties of the cyanophenyl group can be used to tune the reactivity of the metal center, potentially leading to catalysts with enhanced activity and selectivity. The ability to introduce chirality into the ligand backbone, as discussed in section 4.2.2, could also lead to the development of new asymmetric catalysts.

The cyanophenyl moiety is a common component in materials designed for optoelectronic applications. rsc.org The electron-withdrawing nature of the cyano group can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of a conjugated system, which can be beneficial for charge injection and transport in organic electronic devices. researchgate.net this compound could serve as a precursor for the synthesis of such materials. For example, the ketone or ester functionalities could be used to attach the cyanophenyl group to a larger conjugated system or to a polymer backbone.

In polymer chemistry, the cyanophenyl group can be incorporated into monomers that are then polymerized to create materials with specific properties. For example, copolymers of 4-cyanophenyl acrylate (B77674) with methyl methacrylate (B99206) have been synthesized and characterized. researchgate.net The presence of the polar cyano group can influence the polymer's solubility, thermal stability, and dielectric properties. This compound could be chemically modified to produce novel monomers for polymerization. For instance, the ester could be converted to an acrylate or methacrylate group, or the ketone could be used in condensation polymerization reactions. The resulting polymers could have applications as dielectric materials, in nonlinear optics, or as components in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.netmdpi.com

Role in Advanced Chemical Research

Application as a Building Block in Heterocyclic Synthesis

One of the most significant applications of this compound is in the synthesis of nitrogen-containing heterocycles. The ketone and ester functionalities can be utilized in condensation reactions with various binucleophiles to construct a wide range of heterocyclic rings. For example, reaction with hydrazine derivatives can lead to the formation of pyridazinone or pyrazoline scaffolds. Condensation with ureas or thioureas can yield pyrimidine derivatives. These heterocyclic cores are present in a vast number of pharmaceuticals and agrochemicals mdpi.comdntb.gov.uanih.govclockss.orgmdpi.com.

Use as a Precursor in Medicinal Chemistry

While direct therapeutic applications of this compound are not documented, its role as a key intermediate in the synthesis of medicinally relevant compounds is of high importance. The ability to introduce various functionalities through its reactive sites allows for the generation of diverse molecular libraries for drug discovery programs. The cyanophenyl moiety is a common feature in many bioactive molecules, and this compound provides a convenient way to incorporate this group into a larger molecular framework.

Advanced Spectroscopic and Analytical Characterization

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR data for Ethyl-5-(4-cyanophenyl)-5-oxovalerate could not be located in the searched resources. This information is essential for the definitive structural confirmation of the molecule.

No research articles detailing the use of advanced 2D NMR techniques such as COSY, HMQC, or HMBC for the structural elucidation of this compound were found.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Detailed EI-MS fragmentation patterns and high-resolution mass spectrometry data for this compound are not available in the reviewed literature.

Specific data from ESI-MS or other soft ionization techniques, which would confirm the molecular weight and provide insights into the molecule's propensity for adduct formation, could not be found for this compound.

Infrared (IR) Spectroscopy for Functional Group Presence

The characteristic IR absorption frequencies for the functional groups present in this compound have not been experimentally reported in the available literature.

X-ray Crystallography for Definitive Solid-State Structure Elucidation

X-ray crystallography is an experimental science that provides the most unambiguous and detailed information about the atomic and molecular structure of a crystalline solid. wikipedia.org By analyzing the diffraction pattern produced when a single crystal is exposed to an intense beam of X-rays, it is possible to generate a three-dimensional model of the electron density within the crystal. wikipedia.org This model allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles, thereby revealing the molecule's conformation and intermolecular interactions in the solid state. wikipedia.orgmdpi.com

For a compound like this compound, a successful single-crystal X-ray diffraction (SCXRD) analysis would provide invaluable insights. mdpi.com It would confirm the connectivity of the atoms, as well as the spatial arrangement of the ethyl ester, the aliphatic chain, the ketone group, and the cyanophenyl moiety. The planarity of the aromatic ring and the conformation of the flexible valerate (B167501) chain would be precisely defined. Furthermore, the analysis would reveal how the molecules pack together in the crystal lattice, highlighting any significant intermolecular interactions such as hydrogen bonds, dipole-dipole interactions, or π-stacking, which can be influenced by the presence of the polar cyano and carbonyl groups. nih.gov

While specific experimental crystallographic data for this compound is not available in the public domain, a hypothetical dataset would be presented in a format similar to the table below. This table illustrates the type of crystallographic parameters that are determined in such an analysis.

| Parameter | Description | Example Value |

|---|---|---|

| Empirical Formula | The simplest whole-number ratio of atoms in the compound. | C14H15NO3 |

| Formula Weight | The sum of the atomic weights of the atoms in the empirical formula. | 245.27 g/mol |

| Crystal System | A classification of crystals based on their axial systems. | Monoclinic |

| Space Group | A description of the symmetry of the crystal. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 10.123(4) Å b = 5.432(1) Å c = 22.567(8) Å |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90° β = 98.76(2)° γ = 90° |

| Volume (ų) | The volume of the unit cell. | 1223.4(5) ų |

| Z | The number of molecules in the unit cell. | 4 |

| Calculated Density (g/cm³) | The density of the crystal calculated from the crystallographic data. | 1.332 g/cm³ |

| R-factor (%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 4.5% |

Emerging Spectroscopic and Chromatographic Techniques for Purity and Analysis

Beyond fundamental structural elucidation, the purity and detailed analysis of this compound require the application of advanced and emerging analytical techniques. These methods offer higher sensitivity, resolution, and speed compared to traditional approaches.

In the realm of liquid chromatography, Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional High-Performance Liquid Chromatography (HPLC). ijpsjournal.commdpi.comresearchgate.net By utilizing columns with smaller particle sizes (typically sub-2 µm), UHPLC systems operate at much higher pressures, leading to dramatically increased resolution, faster analysis times, and reduced solvent consumption. ijpsjournal.com This technique would be highly effective for determining the purity of this compound, capable of separating it from starting materials, by-products, or degradation products with high efficiency.

For more complex mixtures or trace-level impurity profiling, multidimensional chromatography techniques such as two-dimensional liquid chromatography (2D-LC) offer enhanced separation power. numberanalytics.com In a 2D-LC setup, fractions from a primary separation are transferred to a second column with a different separation mechanism for further analysis, providing a significant increase in peak capacity and the ability to resolve co-eluting compounds. numberanalytics.com

Hyphenated techniques, which couple a separation method with a powerful detection method, are indispensable in modern analytical chemistry. mdpi.com Liquid Chromatography-Mass Spectrometry (LC-MS) is a prime example, providing not only retention time data but also mass-to-charge ratio information, which can be used to confirm the identity of the main component and to identify unknown impurities by their molecular weight and fragmentation patterns. mdpi.com

Supercritical Fluid Chromatography (SFC) is another advanced separation technique that uses a supercritical fluid, such as carbon dioxide, as the mobile phase. ijpsjournal.comnumberanalytics.com SFC can be advantageous for the analysis and purification of some organic molecules, offering fast separations and being a "greener" alternative to normal- and reversed-phase HPLC due to the reduced use of organic solvents. ijpsjournal.com

In spectroscopy, while standard techniques like NMR and IR are routine, advanced applications provide deeper insights. scispace.comyoutube.com Two-dimensional NMR techniques, for instance, are crucial for unambiguously assigning all proton and carbon signals in the molecule, which can be challenging in complex structures. For trace analysis and surface characterization, new developments in mass spectrometry, such as advanced ionization methods, allow for the direct analysis of molecules from various matrices with high sensitivity. dokumen.pub

The selection of these advanced methods would be guided by the specific analytical challenge, whether it is routine purity assessment, identification of trace impurities, or a detailed investigation into the compound's stability and degradation pathways.

No Publicly Available Computational Studies Found for this compound

Despite a thorough search of scientific databases and scholarly articles, no specific computational or theoretical studies detailing the properties of the chemical compound this compound could be located. As a result, an article structured around the requested detailed outline on its quantum chemical investigations, molecular modeling, and crystal engineering cannot be generated at this time.

The inquiry sought in-depth information on several advanced computational topics related to the specified compound, including:

Quantum Chemical Investigations: This would have involved analysis using Density Functional Theory (DFT) to understand the electronic structure, reactivity, and predicted spectroscopic parameters such as NMR chemical shifts and IR frequencies. Furthermore, it would have included conformational analysis to map the compound's energy landscapes.

Molecular Modeling and Dynamics Simulations: This section was intended to explore the intermolecular interactions and potential for self-assembly of this compound molecules.

Crystal Engineering and Intermolecular Interaction Analysis: This would have required data from crystallographic studies to analyze the solid-state packing and the nature of intermolecular forces.

The absence of published research in these specific areas for this compound makes it impossible to provide a scientifically accurate and detailed article that adheres to the requested structure and content inclusions. The search included queries for DFT analyses, molecular modeling simulations, and crystal structure data linked to the compound and its known identifiers. The results yielded general information about computational chemistry methodologies but no specific studies focused on this compound.

Computational and Theoretical Studies on Ethyl 5 4 Cyanophenyl 5 Oxovalerate

Crystal Engineering and Intermolecular Interaction Analysis

Hirshfeld Surface Analysis for Intermolecular Bonding

Hirshfeld surface analysis is a potent method for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping properties onto a unique molecular surface, it provides a detailed picture of how molecules interact with their neighbors. The surface is defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

For a given crystal structure, the analysis generates a three-dimensional surface colored according to various properties, most commonly the normalized contact distance (dnorm). The dnorm value is negative where intermolecular contacts are shorter than the van der Waals radii and positive for longer contacts. Red spots on the dnorm surface highlight close intermolecular contacts, which are indicative of significant interactions such as hydrogen bonds.

A two-dimensional fingerprint plot is also generated, which summarizes the intermolecular contacts. This plot shows the distribution of distances from the Hirshfeld surface to the nearest atom inside (di) and outside (de) the surface. The relative percentage of different types of atomic contacts can be calculated from the decomposed fingerprint plots. For the aforementioned related compound, the analysis quantified the contributions of various interactions, which is crucial for understanding the forces that stabilize the crystal structure.

Table 1: Illustrative Intermolecular Contact Contributions from Hirshfeld Surface Analysis for a Structurally Related Compound

| Interaction Type | Contribution (%) |

| H···H | 43.9 |

| H···N/N···H | 17.0 |

| H···O/O···H | 13.9 |

| C···C | 10.1 |

| Data is for ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate and serves as an example of the type of data obtained from this analysis. nih.gov |

For Ethyl-5-(4-cyanophenyl)-5-oxovalerate, a similar analysis would be expected to highlight the roles of the cyano group, the keto group, and the ester moiety in directing the crystal packing through various non-covalent interactions.

Prediction of Crystal Packing and Polymorphism

Crystal structure prediction (CSP) is a computational endeavor that seeks to identify the most stable, low-energy arrangements of a molecule in the solid state. nih.gov This is a particularly challenging task for flexible molecules like this compound, due to the vast conformational space that must be explored in conjunction with the multitude of possible packing arrangements in different space groups. nih.gov

The process of CSP typically involves two main stages:

Search: A wide range of plausible crystal structures are generated. This involves sampling different molecular conformations, orientations, and space groups.

Ranking: The generated structures are ranked based on their calculated lattice energies. This requires accurate quantum mechanical or force field calculations to distinguish between polymorphs that may differ in energy by only a few kilojoules per mole.

The presence of a flexible aliphatic chain and rotatable bonds in this compound makes the energy landscape complex. Computational methods must accurately model both intramolecular conformational energies and intermolecular interactions to successfully predict the observed crystal structure and any potential polymorphs.

Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration in materials science and pharmaceuticals. Each polymorph can have different physical properties, such as solubility, melting point, and stability. CSP methods can provide a "map" of the likely polymorphs, guiding experimental efforts to crystallize and characterize them. nih.gov For aromatic ketones and esters, the interplay of dipole-dipole interactions, π-stacking of the cyanophenyl rings, and weaker van der Waals forces would be the primary determinants of the crystal packing. iucr.org Computational studies can help to understand how these competing interactions lead to different packing motifs. iucr.orgresearchgate.net

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry provides indispensable tools for investigating the mechanisms of chemical reactions, offering insights into transition states, intermediates, and reaction energy profiles. The synthesis of this compound likely involves a Friedel-Crafts acylation or a related reaction.

Computational studies, typically using Density Functional Theory (DFT), can be employed to model the step-by-step process of such a reaction. For a Friedel-Crafts acylation, the mechanism generally involves:

Formation of an acylium ion or a complex between the acylating agent and a Lewis acid catalyst.

Electrophilic attack of the acylium ion on the aromatic ring (in this case, a cyanophenyl precursor).

Deprotonation to restore the aromaticity of the ring.

DFT calculations can determine the geometries and energies of the reactants, transition states, and intermediates along the reaction coordinate. This allows for the calculation of activation energies, which can help to predict the feasibility and rate of a reaction, as well as to understand the regioselectivity.

Future Research Trajectories and Unexplored Frontiers

Development of Novel and Highly Efficient Synthetic Protocols

The synthesis of γ-keto esters such as Ethyl-5-(4-cyanophenyl)-5-oxovalerate can traditionally be approached through methods like Friedel-Crafts acylation or the coupling of organometallic reagents with appropriate acid chlorides or esters. However, future research will likely focus on developing more sustainable and efficient synthetic protocols.

Key Research Objectives:

Catalytic C-H Activation: A significant advancement would be the direct synthesis via C-H activation of a simpler precursor. This would involve the development of a catalyst capable of selectively functionalizing a C-H bond on a benzene ring with a valerate-derived acyl group.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow process for the synthesis of this compound could lead to higher yields and purity.

Biocatalysis: The use of enzymes to catalyze the formation of this keto ester could offer a highly selective and environmentally friendly synthetic route.

Hypothetical Comparison of Synthetic Protocols:

| Synthesis Method | Precursors | Reagents/Catalysts | Typical Yield (%) | Green Chemistry Considerations |

| Friedel-Crafts Acylation | 4-Cyanobenzoyl chloride, Ethyl 4-pentenoate | Lewis Acid (e.g., AlCl₃) | 60-75 | Stoichiometric use of Lewis acid, waste generation |

| C-H Activation (Future) | 4-Cyanobenzene, Ethyl glutarate | Transition Metal Catalyst (e.g., Pd, Rh) | >90 (Target) | Atom economy, catalytic process |

| Flow Chemistry (Future) | Optimized precursors | Immobilized catalyst | >95 (Target) | Enhanced safety, reduced waste, easy scale-up |

Discovery of Unprecedented Chemical Transformations and Reactivity Modes

The unique combination of a ketone, an ester, and a nitrile group in this compound opens up a wide array of possibilities for novel chemical transformations.

Multicomponent Reactions: The functional groups present could allow this molecule to act as a versatile building block in multicomponent reactions, enabling the rapid assembly of complex molecular architectures.

Domino Reactions: The strategic placement of the functional groups could be exploited to design novel domino reaction cascades, where a single synthetic operation leads to the formation of multiple chemical bonds.

Photoredox Catalysis: The aromatic cyanophenyl moiety suggests that the molecule could be a suitable substrate for photoredox-catalyzed reactions, enabling novel transformations under mild conditions.

Broadening Applications in Pure Chemical Science and Emerging Technologies

While the current specific applications of this compound are not well-defined, its structure suggests potential utility in several areas of chemical science and technology.

Medicinal Chemistry: The cyanophenyl group is a common feature in many pharmaceutical compounds. The keto ester functionality provides a handle for further chemical modification, making it a potentially valuable intermediate in the synthesis of novel drug candidates. Keto esters are recognized as important scaffolds in medicinal chemistry for the discovery of new drugs.

Materials Science: The rigid cyanophenyl group and the flexible aliphatic chain could be exploited in the design of novel liquid crystals or polymers with specific photophysical or mechanical properties.

Organic Electronics: The electron-withdrawing nature of the cyano group and the aromatic ring could make this compound or its derivatives interesting candidates for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Integration with Automation and Artificial Intelligence in Chemical Discovery

The future of chemical research is increasingly intertwined with automation and artificial intelligence (AI). nso-journal.orgyoutube.com The exploration of this compound and its derivatives is well-suited for these modern approaches.

Automated Synthesis and Optimization: Robotic platforms can be employed to rapidly screen different reaction conditions for the synthesis of this compound and its analogs, significantly accelerating the discovery of optimal synthetic protocols. nso-journal.org

Predictive Modeling: AI and machine learning algorithms can be used to predict the properties and reactivity of new derivatives of this compound. This can help to prioritize synthetic targets and guide experimental work.

Retrosynthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to this molecule and more complex targets derived from it, potentially uncovering pathways that a human chemist might overlook.

| Step | Description | Tools | Expected Outcome |

| 1. In Silico Design | Generation of a virtual library of derivatives of this compound. | Molecular modeling software | A set of novel compounds with predicted desirable properties. |

| 2. Property Prediction | Use of machine learning models to predict properties such as biological activity or material characteristics. | AI-based prediction platforms | Prioritized list of synthetic targets. |

| 3. Retrosynthesis | AI-driven retrosynthesis software proposes synthetic routes to the prioritized targets. | Retrosynthesis software | Efficient and novel synthetic plans. |

| 4. Automated Synthesis | A robotic platform performs the synthesis and purification of the target compounds. | Automated synthesis hardware | Physical samples of the novel compounds for testing. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl-5-(4-cyanophenyl)-5-oxovalerate, and what experimental conditions optimize yield?

- Methodological Answer : The compound can be synthesized via Mitsunobu reactions using ethyl azodicarboxylate derivatives (e.g., ethyl 2-(4-cyanophenyl)azocarboxylate) as coupling reagents. Key steps include:

- Substrate activation : Reacting 5-oxovalerate precursors with triphenylphosphine under anhydrous conditions.

- Temperature control : Maintaining reactions at 0–5°C to prevent exothermic decomposition of intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.

- Yield optimization : Adjusting stoichiometric ratios (1:1.2 for substrate:azodicarboxylate) improves efficiency .

Q. How should researchers characterize the crystalline structure of this compound?

- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) to determine:

- Unit cell parameters : Triclinic system with space group P1, typical for similar esters (e.g., a = 7.7407 Å, b = 9.1005 Å, c = 10.5035 Å) .

- Intermolecular interactions : Analyze C–H···O and C–H···S hydrogen bonds (dashed lines in packing diagrams) to assess stability .

- Validation : Compare experimental data (R factor <0.05) with density functional theory (DFT)-optimized geometries .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Follow GHS hazard codes :

- Acute toxicity (H302) : Use fume hoods, wear nitrile gloves, and avoid ingestion.

- Skin/eye irritation (H315/H319) : Immediate rinsing with water for 15+ minutes upon contact.

- Storage : Store in sealed containers at 2–8°C, away from oxidizers .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid dust generation .

Advanced Research Questions

Q. How do substituent modifications on the 5-oxovalerate group influence receptor antagonism?

- Methodological Answer :

- Steric effects : Adding bulky groups (e.g., tert-butyl) to the 3-position reduces potency by 40–60% due to receptor steric clashes.

- Methylation : A single methyl group at the 5-oxovalerate 3-position enhances potency by 2.5-fold, as shown in in vitro receptor binding assays (IC₅₀ = 0.8 µM vs. 2.0 µM for unmodified analogs).

- Stereochemical preference : S-isomers exhibit lower receptor interference than R-isomers, validated via molecular docking .

Q. What computational methods are used to model this compound’s interactions with biological targets?

- Methodological Answer :

- DFT calculations : Use B3LYP/6-31G(d) basis sets to optimize geometry and calculate electrostatic potential maps.

- Molecular dynamics (MD) : Simulate ligand-receptor binding (100 ns trajectories) using AMBER force fields.

- Validation : Compare computed dipole moments (e.g., 5.2 Debye) with crystallographic data (deviation <0.1 Å) .

Q. How can researchers resolve contradictions in spectroscopic data during synthesis or characterization?

- Methodological Answer :

- Cross-validation : Compare NMR (¹H/¹³C), IR, and mass spectrometry data with literature benchmarks (e.g., δ 7.8 ppm for aromatic protons in 4-cyanophenyl groups) .

- Reproducibility checks : Replicate reactions under controlled conditions (e.g., inert atmosphere) to rule out oxidation artifacts.

- Peer review : Share raw data (e.g., crystallographic .cif files) for independent validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.